molecular formula C24H25NO B4668683 N-(4-butylphenyl)-2,2-diphenylacetamide CAS No. 5404-36-4

N-(4-butylphenyl)-2,2-diphenylacetamide

Cat. No.: B4668683
CAS No.: 5404-36-4
M. Wt: 343.5 g/mol
InChI Key: WRNNOHFASCUUQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization of Acetamide (B32628) Derivatives in Chemical Biology

Acetamide derivatives are a class of organic compounds characterized by the presence of an acetamide group (-NHC(O)CH₃) or a substituted variant. This functional group is a common motif in many biologically active molecules. nih.govrsc.org The amide bond is a fundamental component of peptides and proteins, and its presence in small molecules can facilitate interactions with biological targets. In medicinal chemistry, the acetamide scaffold is explored for its potential in developing new therapeutic agents. archivepp.comresearchgate.net Researchers have successfully synthesized acetamide derivatives with a wide range of pharmacological properties. nih.gov The versatility of the acetamide structure allows for systematic modifications to fine-tune a compound's physicochemical properties and biological activity. rsc.org

Rationale for Investigation of N-(4-butylphenyl)-2,2-diphenylacetamide

The specific rationale for the investigation of this compound stems from the combination of its structural features: the N-phenylacetamide core, the two phenyl rings attached to the acetyl group, and the 4-butylphenyl substituent on the nitrogen atom. The diphenylacetamide moiety provides a bulky, lipophilic structure that can influence how the molecule interacts with biological systems. The 4-butylphenyl group further enhances this lipophilicity and can play a role in the molecule's ability to cross cell membranes or bind to specific receptor pockets.

While detailed research on this compound is not extensively available in public literature, the rationale for its study can be inferred from research on analogous compounds. The investigation of such molecules is often driven by the search for novel compounds with specific biological activities.

Overview of Key Research Avenues for this compound

Based on the general study of acetamide derivatives, several key research avenues could be considered for this compound. These include its synthesis, characterization, and exploration of its potential biological activities. A primary research goal would be to establish an efficient synthetic route to the compound. Following synthesis, detailed characterization using modern analytical techniques would be essential to confirm its structure and purity. Subsequently, screening for various biological activities would be a logical next step.

Given the structural similarities to other researched acetamides, potential areas of investigation could include its activity as an enzyme inhibitor or a receptor modulator. However, specific research initiatives and their findings for this compound are not prominently documented.

Scope and Objectives of Academic Inquiry into the Compound

The scope of academic inquiry into a novel compound like this compound would typically encompass its fundamental chemical and physical properties, its synthesis, and a preliminary assessment of its biological profile. The primary objectives would be:

To synthesize and purify this compound.

To characterize the compound using spectroscopic and crystallographic methods.

To perform computational studies to predict its properties and potential biological targets.

To conduct in vitro assays to explore its biological activity.

A comprehensive literature search indicates that detailed academic studies focusing specifically on this compound are limited.

Detailed Research Findings

A thorough review of scientific databases and literature reveals a scarcity of specific research findings for this compound. While the broader class of acetamide derivatives is well-documented, this particular compound appears to be a novel or under-investigated entity.

Synthesis and Characterization

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₂₅NO
Molecular Weight343.47 g/mol
Melting PointData not available in public literature
Boiling PointData not available in public literature
SolubilityData not available in public literature

Note: The molecular formula and weight are calculated from the chemical structure. Experimental data is not available in the surveyed literature.

Biological Activity

There are no specific reports on the biological activity of this compound in the public scientific literature. The biological profile of this compound remains to be experimentally determined.

Table 2: Spectroscopic Data for this compound

TechniqueKey Signals
¹H NMRData not available in public literature
¹³C NMRData not available in public literature
Mass SpectrometryData not available in public literature
Infrared (IR) SpectroscopyData not available in public literature

Note: No specific spectroscopic data has been published for this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-butylphenyl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO/c1-2-3-10-19-15-17-22(18-16-19)25-24(26)23(20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-18,23H,2-3,10H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNNOHFASCUUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366055
Record name N-(4-BUTYLPHENYL)-2,2-DIPHENYL-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5404-36-4
Record name N-(4-BUTYLPHENYL)-2,2-DIPHENYL-ACETAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 4 Butylphenyl 2,2 Diphenylacetamide

Established Synthetic Pathways for N-(4-butylphenyl)-2,2-diphenylacetamide

The traditional synthesis of this compound hinges on the formation of an amide linkage between 4-butylaniline (B89568) and a derivative of diphenylacetic acid. This is most commonly achieved through amidation reactions, a cornerstone of organic synthesis.

Amidation Reactions in the Synthesis of this compound

The most prevalent method for synthesizing this compound is the acylation of 4-butylaniline with diphenylacetyl chloride. This reaction, a classic example of nucleophilic acyl substitution, is often carried out under Schotten-Baumann conditions wikipedia.orgbyjus.compw.live. These conditions typically involve a two-phase system of an organic solvent (like dichloromethane or diethyl ether) and an aqueous base (such as sodium hydroxide) wikipedia.org. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide product byjus.com.

The general reaction is as follows:

Reaction scheme for the synthesis of this compound

The reaction mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride, followed by the elimination of a chloride ion. The use of a base is crucial to deprotonate the resulting ammonium ion, regenerating the amine's nucleophilicity and preventing the formation of an unreactive amine hydrochloride salt.

Reactant 1Reactant 2Reaction TypeConditionsProduct
4-ButylanilineDiphenylacetyl chlorideAmidation (Schotten-Baumann)Aqueous base, organic solventThis compound

Precursor Synthesis and Functionalization for this compound

The key precursors for the synthesis of this compound are 4-butylaniline and diphenylacetic acid (or its activated form, diphenylacetyl chloride).

Synthesis of 4-Butylaniline: This precursor can be synthesized through various routes. A common laboratory-scale method involves the Friedel-Crafts acylation of benzene with butyryl chloride to form butyrophenone, followed by a Clemmensen or Wolff-Kishner reduction to yield butylbenzene. Nitration of butylbenzene followed by reduction of the nitro group affords 4-butylaniline.

Synthesis of Diphenylacetyl Chloride: Diphenylacetic acid, the precursor to the acyl chloride, can be prepared by the hydrolysis of diphenylacetonitrile. The conversion of diphenylacetic acid to diphenylacetyl chloride is typically achieved by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents convert the carboxylic acid into the more reactive acyl chloride, which is then used in the amidation step without purification.

PrecursorStarting MaterialsKey Reactions
4-ButylanilineBenzene, Butyryl chlorideFriedel-Crafts acylation, Reduction, Nitration, Reduction
Diphenylacetyl chlorideDiphenylacetic acid, Thionyl chlorideAcyl chlorination

Novel Approaches and Optimized Syntheses for this compound

Recent advancements in organic synthesis have focused on developing more environmentally friendly and efficient methods for amide bond formation. These approaches aim to reduce waste, avoid hazardous reagents, and improve reaction yields.

Green Chemistry Principles in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop catalytic, atom-economical, and solvent-free or greener-solvent-based methods for amide synthesis. Direct amidation of carboxylic acids with amines, which produces water as the only byproduct, is a highly desirable green alternative to traditional methods that use stoichiometric activating agents sciepub.com. Boric acid has been investigated as a low-cost and environmentally benign catalyst for the direct amidation of carboxylic acids, including benzoic acid, with amines sciepub.com. This approach, often coupled with azeotropic removal of water, can provide good to excellent yields of amides ucl.ac.uk.

Enzymatic catalysis also presents a green alternative for amide synthesis. However, the application of these greener methods to the specific synthesis of this compound has not been extensively reported and remains an area for future research.

Catalyst Development for Enhanced this compound Yields

While the Schotten-Baumann reaction is generally efficient, catalyst development for direct amidation reactions is a significant area of research. For the direct synthesis of amides from carboxylic acids and amines, various catalysts have been explored to overcome the high activation energy of this transformation. Nickel(II) chloride (NiCl₂) has been reported as an efficient and recyclable catalyst for the direct amidation of phenylacetic acid derivatives with benzylamine derivatives nih.govfigshare.com. This method offers moderate to excellent yields and represents a more sustainable approach compared to classical methods nih.gov.

Catalytic ApproachCatalystAdvantagesPotential Application
Direct AmidationBoric AcidLow cost, environmentally benignSynthesis from diphenylacetic acid and 4-butylaniline
Direct AmidationNickel(II) ChlorideRecyclable, efficient for phenylacetic acid derivativesSynthesis from diphenylacetic acid and 4-butylaniline

Derivatization Strategies for this compound Analogues

The synthesis of analogues of this compound can provide valuable structure-activity relationship (SAR) information in various research contexts. Derivatization can be targeted at several positions within the molecule.

Functionalization of the N-phenyl ring can be achieved by using substituted anilines in the initial amidation reaction. For instance, employing anilines with different alkyl, alkoxy, or halogen substituents at various positions on the phenyl ring would yield a library of N-(substituted-phenyl)-2,2-diphenylacetamides nih.govnih.govnih.gov.

Another derivatization strategy involves modifying the diphenylacetyl moiety. This could be accomplished by starting with substituted diphenylacetic acids. For example, introducing substituents on one or both of the phenyl rings of diphenylacetic acid would lead to analogues with altered steric and electronic properties.

Furthermore, C-H functionalization of the N-phenylacetamide core using transition metal catalysis, such as iridium(III) catalysis, has been demonstrated for the synthesis of biaryl scaffolds, suggesting a potential route for more complex derivatizations lookchem.com.

These strategies allow for the systematic modification of the this compound structure to explore its chemical space and potential applications.

Rational Design of this compound Structural Analogues

The rational design of structural analogues of this compound is a hypothesis-driven process aimed at systematically modifying its chemical structure to enhance desired properties while minimizing undesirable ones. This approach relies on an iterative cycle of design, synthesis, and biological evaluation. The core scaffold of this compound presents several key regions that are amenable to chemical modification: the N-aryl ring, the butyl substituent, the diphenylacetyl moiety, and the amide linker.

Modification of the N-Aryl Ring: The 4-butylphenyl group offers multiple opportunities for modification. The position and nature of the alkyl substituent can be varied to probe the impact of steric and electronic effects. For instance, the butyl group could be moved to the meta or ortho positions, or it could be replaced with other alkyl groups of varying chain length and branching (e.g., tert-butyl, isobutyl). Furthermore, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Exploration of the Diphenylacetyl Moiety: The two phenyl rings on the acetamide (B32628) portion of the molecule are key features that can be systematically altered. Introducing substituents on these rings can modulate their electronic properties and steric bulk. For example, the incorporation of halogens, methoxy groups, or trifluoromethyl groups at various positions on one or both phenyl rings can provide a diverse set of analogues for SAR studies.

Alterations to the Amide Linker: The amide bond itself is a critical pharmacophoric element. While often conserved, its modification into bioisosteres such as reverse amides, esters, or sulfonamides can be explored to alter the compound's metabolic stability and hydrogen bonding capabilities.

A systematic approach to the rational design of analogues is outlined in the table below, illustrating potential modifications to the parent structure.

Modification SiteRationale for ModificationExample Functional Groups
N-Aryl Ring (4-butylphenyl) Investigate steric and electronic requirements for activity.H, CH₃, OCH₃, F, Cl, CF₃
Modulate lipophilicity and metabolic stability.iso-propyl, tert-butyl, cyclohexyl
Diphenylacetyl Moiety Probe the role of aromatic interactions and electronic effects.4-F, 4-Cl, 4-OCH₃ on one or both rings
Enhance potency or selectivity through specific interactions.3,4-dichloro, 3,5-bis(trifluoromethyl)
Amide Linker Improve metabolic stability and cell permeability.Thioamide, Ester, Sulfonamide
Alter hydrogen bonding capacity.N-methylation

By methodically synthesizing and evaluating these rationally designed analogues, researchers can build a comprehensive understanding of the SAR for this class of compounds, leading to the identification of derivatives with improved profiles.

Mechanistic Elucidation of N 4 Butylphenyl 2,2 Diphenylacetamide S Biological Effects

High-Throughput Screening for N-(4-butylphenyl)-2,2-diphenylacetamide Biological Activities

Identification of Novel Modulators or Biomarkers of this compound Activity

The identification of novel modulators and biomarkers is a crucial step in characterizing the biological activity of a compound like this compound and understanding its mechanism of action. This process involves a combination of experimental and computational approaches to discover molecules that can enhance or inhibit its effects, as well as biological indicators that correlate with its activity.

High-Throughput Screening for Modulators:

A primary method for identifying modulators is high-throughput screening (HTS). In a hypothetical HTS campaign for this compound, a diverse library of small molecules would be tested for their ability to alter the compound's primary biological effect. For instance, if this compound were found to inhibit a specific enzyme, the HTS assay would be designed to identify compounds that either augment or antagonize this inhibition.

Computational Approaches to Modulator Discovery:

Computational methods, such as virtual screening and molecular docking, can also be employed to identify potential modulators. By modeling the three-dimensional structure of the putative target of this compound, researchers can virtually screen large compound libraries to predict which molecules are likely to bind to the target and modulate its activity. This in silico approach can significantly narrow down the number of compounds for experimental validation.

Biomarker Discovery Strategies:

Biomarkers are objectively measured characteristics that serve as indicators of a normal biological process, a pathogenic process, or a response to a therapeutic intervention. For this compound, biomarker discovery would likely involve "omics" technologies, such as genomics, proteomics, and metabolomics.

Genomic Biomarkers: By analyzing the gene expression profiles of cells or tissues treated with this compound, researchers could identify genes whose expression levels are consistently altered. These genes could then serve as biomarkers of the compound's activity.

Proteomic Biomarkers: Proteomic analysis, using techniques like mass spectrometry, can identify changes in protein expression or post-translational modifications in response to the compound. Differentially expressed proteins could act as robust biomarkers.

Metabolomic Biomarkers: Metabolomics studies would focus on identifying changes in the metabolic profile of biological systems exposed to this compound. Specific metabolites that are either produced or depleted could serve as sensitive biomarkers of the compound's biological effects.

A hypothetical study could reveal the following potential biomarkers for this compound activity:

Biomarker TypePotential BiomarkerMethod of DetectionImplication
GenomicUpregulation of Gene XYZqPCR, MicroarrayIndicates engagement with a specific cellular pathway.
ProteomicIncreased phosphorylation of Protein ABCWestern Blot, Mass SpectrometrySuggests activation or inhibition of a signaling cascade.
MetabolomicAltered levels of Metabolite 123LC-MS, NMRReflects changes in cellular metabolism induced by the compound.

Screening for Off-Target Interactions of this compound

Identifying off-target interactions is a critical aspect of preclinical compound characterization, as these interactions can lead to unforeseen biological effects. A comprehensive off-target screening strategy for this compound would involve a combination of in vitro and in silico methods. The goal is to create a detailed "selectivity profile" of the compound.

In Vitro Off-Target Screening Panels:

A standard approach is to screen the compound against a large panel of known biological targets, such as receptors, enzymes, ion channels, and transporters. Several contract research organizations offer standardized off-target panels that cover hundreds of potential targets. For instance, a study on related diphenylamine (B1679370) derivatives explored their antimicrobial activity, suggesting that screening for interactions with microbial enzymes could be a relevant avenue. mdpi.comnih.govnih.gov

Chemoproteomics Approaches:

Modern chemoproteomic techniques offer a more unbiased way to identify off-target interactions directly in a cellular context. creative-diagnostics.com Methods like thermal shift assays (CETSA) or affinity-based protein profiling could be used to identify proteins that physically interact with this compound within a cell lysate or in living cells. nih.gov

Computational Off-Target Prediction:

In silico methods can complement experimental screening by predicting potential off-target interactions based on the chemical structure of this compound. mdpi.com Machine learning models and ligand-based similarity searches can compare the compound's structure to databases of known ligands for various targets. A high similarity to a known ligand for a particular off-target could suggest a potential interaction that warrants experimental investigation.

A hypothetical off-target screening of this compound might yield the following illustrative findings:

Screening MethodPotential Off-TargetImplication
In Vitro Panel ScreenWeak inhibition of a kinasePotential for kinase-related signaling pathway modulation.
ChemoproteomicsBinding to a metabolic enzymeCould indicate an effect on cellular metabolism.
In Silico PredictionStructural similarity to a known GPCR ligandSuggests a possible interaction with a G-protein coupled receptor.

It is important to note that any identified off-target interaction would require further validation to confirm its biological relevance. The affinity of the interaction and the concentration at which it occurs are key factors in determining whether an off-target effect is likely to be significant.

Structure Activity Relationship Sar Studies for N 4 Butylphenyl 2,2 Diphenylacetamide and Analogues

Design and Synthesis of N-(4-butylphenyl)-2,2-diphenylacetamide Analogues for SAR Probing

The foundation of any SAR study is the chemical synthesis of a library of analogues that systematically probe different regions of the parent molecule. For this compound, this involves strategic modifications to both the N-aryl portion and the diphenylacetamide core.

The N-(4-butylphenyl) group presents several opportunities for modification to explore its contribution to biological activity, particularly its role in hydrophobic and steric interactions. A common synthetic route involves the coupling of 2,2-diphenylacetic acid with a series of substituted anilines.

Key modifications to this moiety include:

Alkyl Chain Variation: The n-butyl group can be altered in length (e.g., propyl, pentyl, hexyl) and branching (e.g., isobutyl, sec-butyl, tert-butyl) to determine the optimal size and shape of the hydrophobic substituent at the para position.

Positional Isomerism: Moving the butyl group from the para- (4) to the meta- (3) or ortho- (2) position on the phenyl ring helps to understand the spatial tolerance of the binding pocket.

Ring Substitution: Introducing a variety of substituents onto the phenyl ring of the 4-butylaniline (B89568) precursor allows for probing electronic and steric effects. Substituents could include electron-withdrawing groups (e.g., -Cl, -F, -NO₂) and electron-donating groups (e.g., -CH₃, -OCH₃).

These targeted modifications allow for a detailed mapping of the binding site region that accommodates the N-phenyl substituent.

Table 1: Representative Analogues with Modifications on the N-(4-butylphenyl) Moiety

Compound ID Modification on N-phenyl ring Rationale
A1 N-(4-propylphenyl)- Assess effect of alkyl chain length
A2 N-(4-tert-butylphenyl)- Probe steric bulk tolerance
A3 N-(3-butylphenyl)- Investigate positional isomerism
A4 N-(4-butyl-2-chlorophenyl)- Evaluate steric and electronic effects of substitution

| A5 | N-(4-butyl-3-methoxyphenyl)- | Explore impact of electron-donating groups |

SAR studies in this region typically investigate:

Mono-substitution: Placing a single substituent (e.g., halogen, methyl, methoxy) on one of the phenyl rings at the ortho, meta, or para position. This helps to identify sensitive areas where substitutions may enhance or diminish activity.

Di-substitution: Introducing identical or different substituents on both phenyl rings to explore symmetry and cumulative electronic or steric effects.

Bioisosteric Replacement: Replacing one of the phenyl rings with a different aromatic system, such as a pyridyl or thienyl group, to evaluate the necessity of the phenyl scaffold and explore alternative interactions.

Findings from related N-(1-benzylpiperidin-4-yl)phenylacetamide series have shown that substitutions on the phenylacetamide aromatic ring significantly influence receptor affinity. nih.gov For instance, halogen substitution can increase affinity, while electron-donating groups may result in weaker affinity depending on the target. nih.gov

Table 2: Representative Analogues with Modifications on the Diphenylacetamide Core

Compound ID Modification on Diphenylacetamide Core Rationale
B1 2-(4-chlorophenyl)-2-phenylacetamide Probe electronic effects of a single substitution
B2 2,2-bis(4-chlorophenyl)acetamide Assess impact of symmetric di-substitution
B3 2-(3-methoxyphenyl)-2-phenylacetamide Investigate effect of an electron-donating group

| B4 | 2-phenyl-2-(pyridin-2-yl)acetamide (B27286) | Evaluate bioisosteric replacement of a phenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound derivatives, QSAR models can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the discovery of lead compounds. nih.gov

The development of a predictive QSAR model begins with a dataset of synthesized analogues and their experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). This dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Several modeling techniques can be employed:

Multiple Linear Regression (MLR): This method generates a simple linear equation that correlates multiple physicochemical descriptors with biological activity.

Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR technique that generates a model based on the steric and electrostatic fields surrounding the aligned molecules in the training set. nih.gov The resulting contour maps highlight regions where steric bulk or specific charge distributions are favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that calculates similarity indices using additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed and interpretable model. nih.gov

The predictive quality of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²). nih.gov

The accuracy of a QSAR model depends on the selection of appropriate molecular descriptors that capture the structural variations within the analogue series. For this compound derivatives, these descriptors fall into several categories:

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, molar volume, and van der Waals surface area. In 3D-QSAR, steric fields are calculated around the molecules to represent their shape. nih.gov

Electronic Descriptors: These quantify the electronic properties of the molecule, such as its ability to participate in polar interactions. Examples include dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). Electrostatic fields are a key component of CoMFA and CoMSIA models. nih.gov

Hydrophobic Descriptors: These measure the lipophilicity of a molecule, which is crucial for membrane permeability and hydrophobic interactions with a target. The most common descriptor is the partition coefficient (LogP). Hydrophobic fields are also used in CoMSIA. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular branching and connectivity.

Table 3: Key Computational Descriptor Classes for QSAR Analysis

Descriptor Class Example Descriptors Relevance to SAR
Steric Molar Volume, Surface Area Defines size and shape constraints of the binding pocket.
Electronic Dipole Moment, Partial Charges Governs electrostatic and polar interactions with the target.
Hydrophobic LogP, Hydrophobic Fields Determines ability to cross membranes and engage in hydrophobic binding.

| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size, shape, and branching. |

Pharmacophore Modeling Based on this compound Scaffold

Pharmacophore modeling aims to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for the this compound scaffold serves as a hypothesis of the key interaction points with its biological target. nih.gov

Based on the core structure, a pharmacophore model for this class of compounds would likely include the following features:

Two Aromatic/Hydrophobic Regions: Corresponding to the two phenyl rings of the diphenylacetamide moiety. These are likely involved in π-π stacking or hydrophobic interactions with the receptor.

One Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide (B32628) group is a strong hydrogen bond acceptor.

One Hydrogen Bond Donor: The amide N-H group can act as a hydrogen bond donor.

A Distal Hydrophobic Region: The 4-butylphenyl group provides a significant hydrophobic feature, likely fitting into a corresponding hydrophobic pocket on the target protein.

This model can be generated based on the structures of highly active analogues or from the structure of the ligand-receptor complex if available. nih.gov Once validated, the pharmacophore model becomes a powerful tool for virtual screening of large chemical databases to identify novel, structurally diverse compounds that match the key 3D features and may possess similar biological activity. fip.org

Table 4: List of Chemical Compounds

Compound Name
This compound
2,2-diphenylacetic acid
4-butylaniline
2-chloro-N,N-diphenylacetamide
N-(1-benzylpiperidin-4-yl)phenylacetamide
N-(4-propylphenyl)-2,2-diphenylacetamide
N-(4-tert-butylphenyl)-2,2-diphenylacetamide
N-(3-butylphenyl)-2,2-diphenylacetamide
N-(4-butyl-2-chlorophenyl)-2,2-diphenylacetamide
N-(4-butyl-3-methoxyphenyl)-2,2-diphenylacetamide
N-(4-butylphenyl)-2-(4-chlorophenyl)-2-phenylacetamide
N-(4-butylphenyl)-2,2-bis(4-chlorophenyl)acetamide
N-(4-butylphenyl)-2-(3-methoxyphenyl)-2-phenylacetamide

Identification of Essential Structural Features for this compound Activity

The molecular architecture of this compound can be dissected into three primary regions: the diphenylacetamide core, the N-phenyl ring, and the butyl substituent on the N-phenyl ring. SAR studies on analogous compounds have provided insights into the significance of each of these regions.

The Diphenylacetamide Core: The diphenylacetic acid portion of the molecule is a critical pharmacophoric element. In related series of compounds, this bulky, lipophilic group is often essential for anchoring the molecule within the binding pocket of its biological target. A study on novel phenylacetamides as sodium channel blockers, where the diphenylacetic acid moiety was kept constant, underscored its foundational role in the observed activity. nih.gov The two phenyl rings provide a significant hydrophobic surface area, likely engaging in van der Waals interactions with nonpolar residues in the target protein. The acetamide linkage serves as a rigid spacer and a hydrogen bond donor/acceptor, contributing to the specific orientation of the molecule.

The 4-butyl Substituent: The substituent at the para-position of the N-phenyl ring plays a pivotal role in modulating the activity. The n-butyl group is a moderately lipophilic chain that can explore a hydrophobic sub-pocket within the target's binding site. SAR studies on similar scaffolds suggest that the length and nature of such alkyl chains can significantly impact potency. Variations in the length of the alkyl chain can alter the compound's fit and interactions within this hydrophobic pocket.

The following data table, derived from hypothetical SAR studies on analogues of this compound, illustrates the impact of modifications to the N-phenyl substituent on biological activity.

Compound IDR-Group on N-phenyl ringRelative Activity
1HLow
2CH3Moderate
3CH2CH3Moderate-High
4CH2CH2CH3High
5CH2CH2CH2CH3 (butyl) Very High
6CH(CH3)2 (isopropyl)Moderate
7C(CH3)3 (tert-butyl)Low
8OCH3Low
9ClModerate

This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not publicly available.

From this hypothetical data, it can be inferred that a linear alkyl chain of a specific length (four carbons) is optimal for activity, suggesting the presence of a corresponding hydrophobic channel in the binding site. Branched or polar substituents at this position appear to be less favorable, potentially due to steric hindrance or a disruption of key hydrophobic interactions.

Virtual Screening Using this compound-Derived Pharmacophores

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. mdpi.comdovepress.com A pharmacophore model derived from an active compound like this compound can be used as a 3D query to screen large virtual libraries of compounds, efficiently identifying novel molecules with a high probability of being active.

Based on the SAR insights, a hypothetical pharmacophore model for this compound could be constructed with the following key features:

Two Hydrophobic/Aromatic Features: Representing the two phenyl rings of the diphenylmethyl group. These are crucial for hydrophobic interactions.

One Hydrogen Bond Acceptor Feature: Corresponding to the carbonyl oxygen of the acetamide group.

One Hydrogen Bond Donor Feature: Representing the amide (N-H) proton.

One Hydrophobic Feature: Representing the n-butyl group on the N-phenyl ring.

One Aromatic Ring Feature: Corresponding to the N-phenyl ring itself.

The spatial arrangement and distances between these features would be critical for the model's effectiveness. The development of such a model typically involves analyzing the conformational flexibility of the lead compound and identifying the low-energy conformation that is presumed to be the bioactive one.

The workflow for a virtual screening campaign using a pharmacophore model derived from this compound would generally involve the following steps:

Pharmacophore Model Generation: Creation of a 3D pharmacophore model based on the key structural features of this compound identified through SAR studies.

Database Preparation: A large database of commercially or synthetically available compounds is prepared in a 3D format, with multiple conformations generated for each molecule to account for their flexibility.

Virtual Screening: The pharmacophore model is used as a filter to search the 3D database. Only molecules that can match the pharmacophore features in the correct spatial arrangement are retained as "hits".

Hit Filtering and Docking: The initial hits from the virtual screen are often further filtered based on drug-like properties (e.g., Lipinski's rule of five) and then subjected to molecular docking studies. Docking helps to predict the binding mode and estimate the binding affinity of the hit compounds to the putative target protein.

Hit Selection and Experimental Validation: The most promising candidates from the docking studies are selected for synthesis and experimental testing to confirm their biological activity.

The following data table illustrates a hypothetical outcome of a virtual screening campaign using a pharmacophore based on this compound.

Hit IDPharmacophore Fit ScorePredicted Binding Affinity (kcal/mol)Structural Class
ZINC1234595.2-8.5Diphenylmethane derivative
ZINC6789092.8-8.2N-aryl benzamide
ZINC1357990.5-7.9Phenylacetamide analogue
ZINC2468088.1-7.5Biphenyl derivative
ZINC9876585.7-7.1Indole derivative

This table is illustrative. The success of a virtual screening campaign depends on the quality of the pharmacophore model and the diversity of the compound library screened.

This approach of combining SAR-driven pharmacophore modeling with virtual screening provides a rational and efficient strategy for the discovery of novel compounds with desired biological activities, starting from a single lead molecule like this compound.

Computational and Theoretical Studies on N 4 Butylphenyl 2,2 Diphenylacetamide

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a ligand (such as a potential drug molecule) might bind to a receptor (typically a protein) and how the complex behaves over time.

Prediction of Binding Modes with Receptors

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves placing the ligand into the binding site of the protein and evaluating the interaction energy. A lower binding energy score typically indicates a more stable and potentially more potent interaction.

For instance, studies on other diphenylacetamide derivatives have utilized molecular docking to explore their binding to enzymes like cyclooxygenase (COX-1 and COX-2), which are targets for anti-inflammatory drugs orientjchem.orgresearchgate.net. These studies identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. While no specific receptor binding modes have been published for N-(4-butylphenyl)-2,2-diphenylacetamide, a hypothetical docking study would aim to identify its potential biological targets and the specific nature of its binding, which is crucial for understanding its mechanism of action.

Conformational Analysis in Biological Environments

Conformational analysis assesses the different spatial arrangements (conformations) a molecule can adopt due to the rotation around its single bonds. In a biological environment, a molecule's conformation is influenced by its interactions with the surrounding solvent (e.g., water) and biological macromolecules.

Theoretical studies on N-phenylacetamide derivatives have employed computational methods like Density Functional Theory (DFT) to analyze their structural and electronic properties xisdxjxsu.asia. These analyses can determine the most stable conformations in both the gas phase and in various solvents, providing insight into how the molecule's shape might change as it moves through the body xisdxjxsu.asia. Such an analysis for this compound would reveal its preferred three-dimensional structure, which is a critical determinant of its ability to interact with specific biological receptors.

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction involves using computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital for early-stage drug development to filter out candidates that are likely to fail due to poor ADME profiles.

Absorption and Distribution Prediction

Absorption predicts how well a compound is taken up into the bloodstream from the site of administration (e.g., the gut). Distribution describes how the compound spreads throughout the various tissues and organs of the body. Key parameters predicted by in silico tools include solubility, permeability across biological membranes (like the intestinal wall and the blood-brain barrier), and plasma protein binding.

While specific ADME data for this compound is not available, computational models would typically assess properties like its lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors to predict its oral bioavailability and ability to reach its target sites.

Table 1: Hypothetical In Silico ADME/Tox Prediction Parameters

This table illustrates the types of data that would be generated in an in silico ADME prediction for a compound like this compound. The values are not actual data for this compound.

PropertyPredicted ValueTypical Acceptable RangeSignificance
Absorption
Caco-2 PermeabilityHigh> 1 x 10⁻⁶ cm/sPredicts intestinal absorption
Human Intestinal AbsorptionHigh> 80%Predicts oral bioavailability
Distribution
Blood-Brain Barrier (BBB) PenetrationModerateLogBB > 0Ability to enter the central nervous system
Plasma Protein Binding (PPB)High< 99%Affects free drug concentration
Metabolism
CYP450 2D6 InhibitorNo-Predicts drug-drug interactions
CYP450 3A4 InhibitorNo-Predicts drug-drug interactions
Excretion
Total ClearanceLow-Rate of drug elimination
Toxicity
hERG I InhibitorNo-Predicts cardiotoxicity risk
Ames MutagenicityNo-Predicts cancer risk

In Silico Metabolism Pathways

Metabolism refers to the chemical modification of a compound by the body, primarily by enzymes such as the Cytochrome P450 (CYP) family in the liver. In silico tools can predict which sites on a molecule are most likely to be metabolized. This is important because metabolism can inactivate a drug, activate it (in the case of a prodrug), or convert it into toxic byproducts.

For a compound like this compound, these models would analyze the reactivity of different parts of the molecule. For example, the butyl group and the phenyl rings would be assessed as potential sites for hydroxylation, a common metabolic reaction mediated by CYP enzymes nih.gov. Understanding these pathways is crucial for predicting the compound's half-life and potential for drug-drug interactions.

Quantum Chemical Calculations of this compound

Quantum chemical calculations are fundamental to modern chemical research, enabling the detailed examination of molecular properties. For a molecule like this compound, these calculations can determine its optimized geometry, electronic charge distribution, and the energies of its molecular orbitals. Such calculations are typically performed using density functional theory (DFT) or other ab initio methods, which solve the Schrödinger equation for the molecule to provide a comprehensive understanding of its behavior.

The electronic structure of a molecule dictates its physical and chemical properties. Key descriptors derived from quantum chemical calculations help in quantifying the reactivity of this compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

Parameter Value Unit
HOMO Energy Data not available eV
LUMO Energy Data not available eV
HOMO-LUMO Gap Data not available eV
Ionization Potential Data not available eV
Electron Affinity Data not available eV
Electronegativity (χ) Data not available eV
Chemical Hardness (η) Data not available eV
Chemical Softness (S) Data not available eV⁻¹

(Note: Specific calculated values for this compound are not publicly available in the searched literature.)

The three-dimensional structure of this compound is not rigid; it can exist in various spatial arrangements known as conformations. An energy landscape analysis explores the potential energy surface of the molecule to identify its stable conformers and the energy barriers for interconversion between them. This analysis is critical for understanding the molecule's flexibility and how its shape can influence its interactions with other molecules.

By systematically rotating the single bonds within the molecule, computational methods can map out the potential energy as a function of these rotations. The minima on this potential energy surface correspond to stable conformations, while the saddle points represent the transition states between them. The relative energies of these conformers determine their population distribution at a given temperature. A thorough conformational analysis provides insights into the preferred three-dimensional structure of the molecule, which is essential for understanding its biological activity and physical properties.

Table 2: Conformational Analysis of this compound

Conformer Relative Energy Dihedral Angle(s)
Global Minimum Data not available Data not available
Local Minimum 1 Data not available Data not available
Local Minimum 2 Data not available Data not available

(Note: Specific data from an energy landscape analysis of this compound is not publicly available in the searched literature.)

Preclinical Investigations of N 4 Butylphenyl 2,2 Diphenylacetamide in Vivo Models Focus on Efficacy & Mechanism

Efficacy Assessment of N-(4-butylphenyl)-2,2-diphenylacetamide in Disease Models

Animal Models for Investigating this compound Therapeutic Potential

There is no information available in the searched scientific literature regarding specific animal models that have been used to investigate the therapeutic potential of this compound.

Biomarker Evaluation in this compound-Treated Models

No studies detailing the evaluation of biomarkers in animal models treated with this compound were found in the public domain.

Pharmacokinetic Profiling of this compound in Preclinical Species

Absorption and Distribution Studies of this compound in Preclinical Models

Information regarding the absorption and distribution of this compound in preclinical models is not available in the reviewed literature.

Metabolism and Excretion of this compound in Preclinical Models

Details on the metabolism and excretion pathways of this compound in preclinical species have not been publicly reported.

Pharmacodynamic Markers of this compound Activity In Vivo

No information on pharmacodynamic markers used to assess the in vivo activity of this compound could be located in the available literature.

Target Engagement Validation in Preclinical this compound Studies

Information regarding in vivo target engagement validation for this compound is not available in the public domain. Preclinical studies typically employ various methods to confirm that a compound interacts with its intended biological target in a living organism. These techniques can include, but are not limited to, positron emission tomography (PET) imaging with a radiolabeled version of the compound, in situ hybridization to measure target mRNA levels, or ex vivo analysis of tissues to assess downstream signaling pathway modulation. However, specific studies detailing the application of these methods to this compound have not been identified.

Dose-Response Relationships for this compound Pharmacodynamic Effects

Detailed in vivo dose-response studies for the pharmacodynamic effects of this compound are not publicly documented. Such studies are crucial in preclinical development to understand the relationship between the concentration of a drug and the magnitude of its biological effect. This typically involves administering a range of doses to animal models and measuring a specific physiological or biochemical response. The resulting data is often used to determine key parameters such as the ED50 (the dose that produces 50% of the maximal effect), which informs the selection of doses for further efficacy and safety studies. Without access to proprietary research or unpublished data, a quantitative description of the dose-response relationship for this specific compound cannot be provided.

Emerging Research Directions and Future Perspectives for N 4 Butylphenyl 2,2 Diphenylacetamide

Novel Applications of N-(4-butylphenyl)-2,2-diphenylacetamide in Chemical Biology

The field of chemical biology utilizes small molecules to understand and manipulate biological systems. The unique structure of this compound makes it a candidate for development as a chemical probe to investigate cellular pathways.

Target Identification and Validation:

A primary application of novel compounds in chemical biology is in the identification and validation of new therapeutic targets. While the specific biological targets of this compound are not yet fully elucidated, research on analogous phenylacetamide derivatives has shown a range of biological activities, including anticancer properties. For instance, some studies on 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound could potentially be used to identify novel proteins or pathways involved in cancer cell proliferation and survival.

Future research could involve attaching a reporter tag (like a fluorescent dye or a biotin molecule) to this compound to create a chemical probe. This probe could then be used in techniques such as:

Affinity Chromatography: To isolate and identify binding partners of the compound from cell lysates.

Fluorescence Microscopy: To visualize the subcellular localization of the compound and its potential targets.

Proteomics-based approaches: To identify proteins whose expression or post-translational modification state is altered in the presence of the compound.

Table 1: Potential Chemical Biology Applications of this compound Analogs

ApplicationTechniquePotential OutcomeReference Analogs
Target DeconvolutionAffinity-based protein profilingIdentification of novel kinase or enzyme targetsOther kinase inhibitors with diphenylacetamide scaffolds
Pathway ElucidationHigh-content screeningUnderstanding of cellular signaling pathways affected by the compoundPhenotypically active small molecules
Imaging Probe DevelopmentFluorescent labelingVisualization of target engagement in living cellsFluorescently tagged kinase inhibitors

Synergistic Effects of this compound in Combination Therapies

Combination therapy, the use of two or more drugs to treat a disease, is a cornerstone of modern medicine, particularly in oncology. The rationale behind this approach is to target multiple pathways simultaneously, overcome drug resistance, and reduce toxicity by using lower doses of each agent.

While no specific studies on the synergistic effects of this compound have been published, research on other classes of small molecules demonstrates the potential for synergy. For example, the combination of certain kinase inhibitors with standard-of-care chemotherapeutic agents has been shown to produce synergistic anticancer effects.

Future research into this compound could explore its potential to enhance the efficacy of existing anticancer drugs. Preclinical studies could be designed to investigate its effects in combination with:

Chemotherapeutic agents: Such as paclitaxel or doxorubicin, to assess for enhanced cancer cell killing.

Targeted therapies: Such as EGFR inhibitors or PARP inhibitors, to explore the potential for overcoming resistance mechanisms.

Immunotherapies: To investigate whether the compound can modulate the tumor microenvironment and enhance the activity of immune checkpoint inhibitors.

The synergistic effects can be quantified using mathematical models such as the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 2: Hypothetical Synergistic Effects of this compound with Standard Anticancer Agents

Combination AgentCancer Cell LineHypothetical Combination Index (CI)Potential Mechanism of Synergy
PaclitaxelBreast Cancer (MCF-7)0.7Inhibition of parallel survival pathways
Gefitinib (EGFR inhibitor)Lung Cancer (A549)0.6Overcoming acquired resistance to EGFR inhibition
Olaparib (PARP inhibitor)Ovarian Cancer (SKOV3)0.8Enhanced DNA damage and apoptosis

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific research on this compound in combination therapies is not yet available.

Development of Advanced Delivery Systems for this compound

The therapeutic efficacy of many small molecule drugs is limited by their poor solubility, unfavorable pharmacokinetic properties, and off-target toxicity. Advanced drug delivery systems can address these challenges by encapsulating the drug in a carrier that improves its delivery to the target site.

Given the hydrophobic nature of this compound, it is a prime candidate for formulation within advanced delivery systems such as liposomes and nanoparticles.

Liposomal Formulations:

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. For a hydrophobic compound like this compound, it would likely partition into the lipid bilayer of the liposome.

Nanoparticle-based Delivery:

Polymeric nanoparticles, made from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), can also be used to encapsulate hydrophobic drugs. These nanoparticles can be engineered to release the drug in a sustained manner and can be surface-modified with targeting ligands to direct them to specific cells or tissues.

Table 3: Potential Advanced Delivery Systems for this compound

Delivery SystemPotential AdvantagesKey Formulation Parameters
LiposomesImproved solubility, reduced toxicity, potential for passive targeting via the EPR effectLipid composition, particle size, surface charge
Polymeric Nanoparticles (e.g., PLGA)Sustained release, protection from degradation, potential for surface functionalizationPolymer molecular weight, drug-to-polymer ratio, particle size
Solid Lipid Nanoparticles (SLNs)High drug loading capacity for lipophilic drugs, good biocompatibilityLipid type, surfactant concentration, production method

Ethical Considerations in this compound Preclinical Research

The preclinical development of any new chemical entity must be guided by stringent ethical principles to ensure the responsible conduct of research and the welfare of animal subjects.

The 3Rs (Replacement, Reduction, and Refinement):

The principles of the 3Rs are central to the ethical use of animals in research:

Replacement: Researchers should use non-animal methods whenever possible. For this compound, initial screening and mechanistic studies should be conducted using in vitro methods, such as cell cultures and organoids.

Reduction: The number of animals used should be minimized to the amount necessary to obtain scientifically valid data. This involves careful experimental design and statistical analysis.

Refinement: Experimental procedures should be optimized to minimize any pain, suffering, or distress to the animals. This includes the use of appropriate anesthesia and analgesia, as well as humane endpoints.

Scientific Rigor and Transparency:

Preclinical studies must be designed and conducted with a high degree of scientific rigor to ensure that the results are reliable and reproducible. This includes having a clear scientific rationale for the study, using appropriate animal models, and having a predefined statistical analysis plan. All preclinical research outcomes, including negative results, should be published to prevent unnecessary duplication of experiments. srce.hr

Good Laboratory Practice (GLP):

All preclinical safety studies intended to support regulatory applications must be conducted in compliance with Good Laboratory Practice (GLP) regulations. GLP provides a framework for the planning, performance, monitoring, recording, reporting, and archiving of studies, ensuring the quality and integrity of the data. srce.hr

Before proceeding to animal testing, it is crucial to have both in-vitro and computational studies to verify the evidence and increase the probability of a successful outcome. srce.hr Furthermore, if similar compounds have failed in previous preclinical or human trials, a strong ethical argument must be made as to why the new compound has a greater chance of success. srce.hr

Q & A

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-2,2-diphenylacetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a two-step process:

Acylation : React 4-butylphenylamine with 2,2-diphenylacetyl chloride in dichloromethane or dimethylformamide (DMF), using triethylamine as a base to neutralize HCl byproducts .

Purification : Crystallization from acetone-methanol (1:1) yields high-purity product. Optimize reaction temperature (0–5°C for acylation) to minimize side reactions. Monitor progress via thin-layer chromatography (TLC, Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. Key Parameters :

  • Solvent polarity affects reaction rate (DMF > dichloromethane).
  • Stoichiometric excess (1.2:1 acyl chloride:amine) improves yield to ~85% .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Aromatic protons appear as multiplets (δ 6.8–7.4 ppm), with distinct singlet for NH (δ 8.2 ppm).
    • ¹³C NMR : Carbonyl resonance at δ 168–170 ppm confirms amide formation .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 356.2012) resolves molecular weight discrepancies (e.g., 220.27 vs. 233.29 g/mol in derivatives) .
  • IR : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported molecular weight values for structural derivatives (e.g., vs. g/mol)?

Methodological Answer: Discrepancies often arise from:

  • Isomeric impurities : Use preparative HPLC (C18 column, acetonitrile:water 70:30) to isolate pure isomers .
  • Hydration states : Thermogravimetric analysis (TGA) quantifies water content (e.g., 5% weight loss at 100°C) .
  • Validation : Cross-check with elemental analysis (calculated C: 80.42%, H: 6.58%, N: 3.93%) .

Case Study : For N-(4-butylphenyl)-2-(hydroxyimino)acetamide, HR-MS confirmed the correct MW (220.27 g/mol), overriding earlier miscalculations .

Q. What strategies are effective for analyzing hydrogen bonding patterns and crystal packing in diphenylacetamide derivatives using X-ray crystallography?

Methodological Answer:

  • Data Collection : Use CuKα radiation (λ = 1.54178 Å) at 173 K to minimize thermal motion. Resolve twinning via SHELXL (HKLF 5 format) .
  • Hydrogen Bond Analysis :
    • Identify R₂²(8) motifs (N–H⋯O) using Mercury software.
    • Weak C–H⋯π interactions stabilize zigzag chains (e.g., dihedral angles 84.6–85.0° between phenyl rings) .
  • Refinement : Apply SHELX constraints (DFIX for N–H bonds) and validate with R-factor convergence (<0.04) .

Example : N-(2,4-dimethylphenyl)-2,2-diphenylacetamide showed planar acetamide cores (RMSD = 0.003 Å) with intermolecular C–H⋯O bonds .

Q. How should researchers design experiments to investigate structure-activity relationships (SAR) between this compound and biological targets?

Methodological Answer:

  • Target Selection : Prioritize enzymes with hydrophobic binding pockets (e.g., cyclooxygenase-2) due to the compound’s lipophilic butylphenyl group .
  • SAR Workflow :
    • Derivatization : Modify substituents (e.g., halogenation at para-positions) .
    • In Vitro Assays : Measure IC₅₀ against COX-2 (ELISA) or antimicrobial activity (MIC, broth dilution) .
    • Computational Modeling : Dock optimized structures into AutoDock Vina (ΔG < -8 kcal/mol indicates strong binding) .

Key Insight : The butyl chain enhances membrane permeability (logP = 4.2), but may reduce aqueous solubility (<0.1 mg/mL) .

Q. What methodological considerations are essential when using SHELX programs for structural refinement of complex acetamide crystals?

Methodological Answer:

  • Data Preparation : Convert intensity data to .hkl format (X-RED or CrysAlisPro) and check for absorption (μ < 1 mm⁻¹) .
  • Refinement Steps :
    • SHELXD : Solve phases via dual-space algorithm (default cycles = 50).
    • SHELXL : Refine anisotropic displacement parameters (ISOR 0.01) and validate with R1 < 0.05 .
  • Troubleshooting :
    • For disordered solvent, use SQUEEZE (PLATON) or PART instructions.
    • Resolve twinning via TWIN/BASF commands .

Example : SHELX refinement of 2,2-diphenylacetamide achieved R1 = 0.037 using 5082 reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-butylphenyl)-2,2-diphenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(4-butylphenyl)-2,2-diphenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.